2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Overview
Description
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both dichlorobenzyl and methoxyphenyl groups in its structure contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research has indicated potential anticancer properties, making it a candidate for further drug development.
Mechanism of Action
The mechanism by which 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the disruption of normal cellular processes. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-1,3,4-oxadiazole
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole stands out due to its unique combination of dichlorobenzyl and methoxyphenyl groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-21-13-6-3-10(4-7-13)15-19-20-16(22-15)23-9-11-2-5-12(17)8-14(11)18/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKGRDHEMHGHTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201147326 | |
Record name | 2-[[(2,4-Dichlorophenyl)methyl]thio]-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201147326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332869-35-9 | |
Record name | 2-[[(2,4-Dichlorophenyl)methyl]thio]-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332869-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(2,4-Dichlorophenyl)methyl]thio]-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201147326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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